molecular formula C9H13NO3 B12894546 Butyl 5-methylisoxazole-3-carboxylate CAS No. 85168-94-1

Butyl 5-methylisoxazole-3-carboxylate

Cat. No.: B12894546
CAS No.: 85168-94-1
M. Wt: 183.20 g/mol
InChI Key: KJWXLOFPERELSJ-UHFFFAOYSA-N
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Description

Butyl 5-methylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 5-methylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methylisoxazole-3-carboxylic acid with butanol in the presence of a dehydrating agent such as sulfuric acid. This esterification reaction yields this compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature conditions ensures efficient production. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

Butyl 5-methylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Butyl 5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methylisoxazole-3-carboxylate
  • Ethyl 5-methylisoxazole-3-carboxylate
  • Propyl 5-methylisoxazole-3-carboxylate

Uniqueness

Butyl 5-methylisoxazole-3-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its methyl, ethyl, and propyl analogs, the butyl ester may exhibit different pharmacokinetic properties and interactions with biological targets .

Properties

CAS No.

85168-94-1

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

butyl 5-methyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C9H13NO3/c1-3-4-5-12-9(11)8-6-7(2)13-10-8/h6H,3-5H2,1-2H3

InChI Key

KJWXLOFPERELSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=NOC(=C1)C

Origin of Product

United States

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